molecular formula C18H17N3O3 B2501389 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide CAS No. 709010-98-0

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide

Cat. No.: B2501389
CAS No.: 709010-98-0
M. Wt: 323.352
InChI Key: MWYXGEINRWLDSG-UHFFFAOYSA-N
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Description

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an isoindoline core, a pyridine ring, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Research: It is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-4-3-12(9-15(14)18(21)24)16(22)20-13-5-7-19-8-6-13/h3-9,11H,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXGEINRWLDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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